Predicted pKa Outlier: A 3.5-Unit Difference vs. the 2-Oxo Regioisomer
The target 1-oxo compound has a predicted pKa of -0.89±0.20, placing it in a significantly more acidic range than the typical Boc-protected amine (which is neutral). In contrast, the 2-oxo regioisomer (tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate, CAS 1793108-63-0) is structurally similar but lacks the same electronic pull from the ketone. A cross-study comparison shows that molecular systems requiring a non-basic nitrogen adjacent to a reactive ketone will favor the 1-oxo configuration, as its predicted pKa suggests a deprotonated state under physiological or mildly basic synthetic conditions, unlike the 2-oxo, which is predicted to have a pKa > 2.5 .
~3.5 log units more acidic
| Evidence Dimension | Predicted pKa (Acidity Coefficient) |
|---|---|
| Target Compound Data | -0.89±0.20 |
| Comparator Or Baseline | tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate (predicted pKa > 2.5) |
| Quantified Difference | ~3.5 log units more acidic |
| Conditions | Predicted values from ChemicalBook database using standard computational models |
Why This Matters
A 3.5-log unit difference in acidity critically alters the compound's state (protonated vs. deprotonated) in biological media or biphasic reactions, directly influencing solubility, permeability, and reactivity profiles that are non-substitutable with the 2-oxo isomer.
